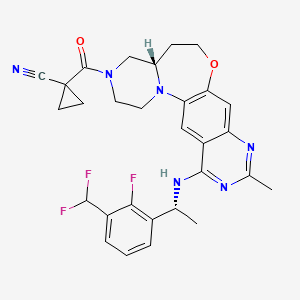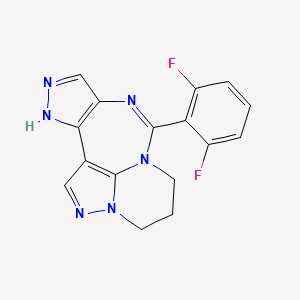
Drak1/2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Drak1/2-IN-1 is a dual inhibitor of death-associated protein kinase-related apoptosis-inducing kinase 1 (DRAK1) and death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2). This compound has shown significant potential in scientific research due to its ability to inhibit both DRAK1 and DRAK2 with dissociation constants (K_d) of 1 micromolar and 6 micromolar, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Drak1/2-IN-1 involves a multi-step process that includes the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while maintaining the quality and consistency of the compound. This includes the use of large-scale reactors, precise control of reaction parameters, and rigorous quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Drak1/2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
Scientific Research Applications
Drak1/2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of DRAK1 and DRAK2 in various chemical reactions and pathways.
Biology: Employed in cell-based assays to investigate the role of DRAK1 and DRAK2 in cellular processes such as apoptosis and signal transduction.
Medicine: Explored for its potential therapeutic applications in diseases where DRAK1 and DRAK2 are implicated, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting DRAK1 and DRAK2
Mechanism of Action
Drak1/2-IN-1 exerts its effects by binding to the active sites of DRAK1 and DRAK2, thereby inhibiting their kinase activity. This inhibition disrupts the phosphorylation of downstream targets involved in apoptosis and other cellular processes. The molecular targets and pathways involved include the inhibition of pro-apoptotic signaling pathways and the modulation of inflammatory responses .
Comparison with Similar Compounds
Drak1/2-IN-1 is unique in its ability to inhibit both DRAK1 and DRAK2 with high specificity and potency. Similar compounds include:
SC82510: A potent inhibitor of DRAK2 that promotes axon outgrowth in sensory neuron cultures.
DAPK1 Inhibitors: Compounds that inhibit death-associated protein kinase 1, which shares structural similarities with DRAK1 and DRAK2 but has distinct biological functions.
This compound stands out due to its dual inhibitory activity, making it a valuable tool for studying the combined effects of DRAK1 and DRAK2 inhibition in various biological contexts .
Properties
Molecular Formula |
C22H24N2O3S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridin-3-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C22H24N2O3S/c1-26-19-9-8-15(11-20(19)27-2)16-10-17-18(13-28-22(17)23-12-16)24-21(25)14-6-4-3-5-7-14/h8-14H,3-7H2,1-2H3,(H,24,25) |
InChI Key |
HGVYGHNZFIZVJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(N=C2)SC=C3NC(=O)C4CCCCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hydroxy-4-[5-[2-(2-hydroxyethoxy)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]benzoic acid](/img/structure/B12397843.png)






![(9aS)-N-[(4-bromophenyl)methyl]-6-[(2S)-butan-2-yl]-8-[(4-methoxynaphthalen-1-yl)methyl]-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12397880.png)

![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12397887.png)

![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)

